molecular formula C5H8N2O4 B12799492 cis-5,6-Dihydroxythymine CAS No. 58000-49-0

cis-5,6-Dihydroxythymine

Cat. No.: B12799492
CAS No.: 58000-49-0
M. Wt: 160.13 g/mol
InChI Key: GUKSGXOLJNWRLZ-MVHIGOERSA-N
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Description

cis-5,6-Dihydroxythymine, more commonly known as Thymine Glycol (Tg), is a primary and biologically significant lesion resulting from the oxidative damage of thymine in DNA . It is formed upon exposure to ionizing radiation and various chemical oxidizing agents, with estimates suggesting human cells repair hundreds of these lesions daily . The oxidation of the 5,6-double bond of thymine introduces two chiral centers, generating diastereomers; the cis-5R,6S form is the predominant product observed in DNA . In duplex DNA, the presence of a Thymine Glycol lesion induces localized structural perturbations. Research shows that the cis-5R,6S Tg epimer can adopt a wobble pairing orientation when mismatched with deoxyguanosine, causing the nucleotide to shift toward the major groove and disrupting normal stacking with adjacent base pairs . This structural distortion and the increase in the solvent-accessible surface area of the Tg nucleotide are key factors that modulate its recognition and repair by DNA base excision repair (BER) systems . This compound is therefore essential for researchers studying the mechanisms of DNA damage and repair, the biological consequences of oxidative stress, and the enzymatic pathways that maintain genomic integrity. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58000-49-0

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

(5S,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5+/m1/s1

InChI Key

GUKSGXOLJNWRLZ-MVHIGOERSA-N

Isomeric SMILES

C[C@@]1([C@H](NC(=O)NC1=O)O)O

Canonical SMILES

CC1(C(NC(=O)NC1=O)O)O

Origin of Product

United States

Preparation Methods

Sharpless Asymmetric Dihydroxylation (AD) of Thymidine Derivatives

The most prominent and practical method for preparing this compound involves the Sharpless asymmetric dihydroxylation of protected thymidine derivatives. This method allows for stereoselective introduction of hydroxyl groups at the 5,6-double bond of thymine, yielding the desired cis-diol configuration.

  • Procedure :

    • Starting material: 5′-O-(4,4′-dimethoxytrityl)-3′-O-benzoylthymidine.
    • Reagents: Osmium tetroxide (OsO4·2H2O), chiral ligand (DHQ)2PHAL, potassium ferricyanide (K3Fe(CN)6), potassium carbonate (K2CO3), and methanesulfonamide in a tert-butanol/water solvent system.
    • Reaction conditions: Stirring at room temperature for several days (up to 7 days) to achieve dihydroxylation.
    • Workup: Quenching with sodium sulfite, extraction with chloroform, drying, and purification by column chromatography.
    • Yield and stereoselectivity: The reaction preferentially forms the (5S,6R)-thymidine glycol isomer (this compound) with a ratio of approximately 2:1 over the (5R,6S) isomer. The use of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate as a co-solvent accelerates the reaction and improves yield without altering stereoselectivity.
  • Advantages :

    • High stereoselectivity for the biologically relevant cis isomer.
    • Scalable for oligonucleotide synthesis applications.
  • Limitations :

    • Slow reaction kinetics due to bulky protecting groups.
    • Requires careful purification to separate cis and trans isomers.
Parameter Details
Starting material 5′-O-(4,4′-dimethoxytrityl)-3′-O-benzoylthymidine
Catalyst OsO4·2H2O with (DHQ)2PHAL ligand
Oxidant K3Fe(CN)6
Solvent tert-Butanol/water (1:1) or with ionic liquid
Reaction time 2 to 7 days
Yield Moderate to good (improved with ionic liquid)
Stereoselectivity cis-(5S,6R) isomer favored (ratio ~2:1)

Oxidative Stress-Induced Formation

This compound can also be generated by oxidative treatment of thymine or thymidine using reactive oxygen species (ROS) or chemical oxidants such as ionizing radiation, hydrogen peroxide, or other oxidative mutagens.

  • This method mimics biological oxidative damage but is less controlled and yields a mixture of stereoisomers.
  • The oxidative cleavage of the 5,6-double bond introduces two hydroxyl groups, forming the dihydroxythymine lesion.
  • This approach is mainly used for biological studies rather than preparative synthesis due to lack of stereoselectivity.

Incorporation into Oligonucleotides via Phosphoramidite Chemistry

For biochemical and molecular biology applications, this compound is often incorporated site-specifically into oligonucleotides using phosphoramidite building blocks synthesized from the dihydroxylated thymidine.

  • The phosphoramidite derivative of (5S,6R)-thymidine glycol is prepared following the dihydroxylation step and used in automated DNA synthesis.
  • This method requires mild synthesis conditions (ultramild chemistry) to preserve the sensitive dihydroxy groups.
  • The resulting oligonucleotides are purified by HPLC and characterized by MALDI-TOF mass spectrometry.

Research Findings and Analytical Data

Stereochemical Preference and Yield Enhancement

  • The Sharpless AD reaction preferentially yields the (5S,6R) cis isomer with a 2:1 ratio over the (5R,6S) isomer.
  • Use of ionic liquids as co-solvents significantly accelerates the reaction and improves yield without affecting stereoselectivity.
  • The reaction is slower when bulky protecting groups are present but still feasible for preparative scale.

Structural and Energetic Analysis

  • Computational studies (Gaussian 03 calculations) show that the cis-(5R,6S) configuration is energetically more favorable than the trans isomer.
  • The methyl group on the thymine ring favors an axial conformation in the cis isomer, consistent with experimental NMR data.
Configuration Energy (Hartree) at 6-311++G** Level Methyl Group Conformation
cis-5R,6S-Thymine glycol −404,926.28 Axial
trans-5R,6R-Thymine glycol −404,921.29 Equatorial

Analytical Characterization

  • NMR Spectroscopy : 1H-NMR confirms the stereochemistry and purity of the cis isomer.
  • Mass Spectrometry : MALDI-TOF MS is used to verify molecular weight and incorporation into oligonucleotides.
  • HPLC : Used for purification and quantification of isomer ratios.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield & Selectivity Application
Sharpless Asymmetric Dihydroxylation Protected thymidine (DMT, benzoyl) OsO4, (DHQ)2PHAL, K3Fe(CN)6, ionic liquid co-solvent Moderate yield, cis-(5S,6R) favored (2:1) Synthesis of phosphoramidite building blocks for oligonucleotides
Oxidative Stress-Induced Formation Thymine or thymidine Reactive oxygen species, ionizing radiation Mixture of isomers, low control Biological lesion generation
Phosphoramidite Chemistry cis-5,6-Dihydroxythymidine glycol Standard DNA synthesis conditions (ultramild) High purity oligonucleotides Site-specific incorporation into DNA

Chemical Reactions Analysis

Epimerization and Stereochemical Equilibrium

cis-5,6-Dihydroxythymine exists in equilibrium with its trans-5R,6R epimer in duplex DNA. The equilibrium ratio depends on the complementary base:

Complementary Basecis:trans Ratio (30°C)Key Observations
Adenine (A)7:3Moderate destabilization of DNA duplex
Guanine (G)>99:1trans epimer undetectable by NMR; stronger destabilization
  • Kinetics : At the nucleoside level, the epimerization rate for the 5R pair is 5.8×103min15.8 \times 10^{-3} \, \text{min}^{-1} .

  • Thermodynamics : DNA duplexes with Tg lesions exhibit a 13°C reduction in melting temperature (TmT_m) and a free energy increase of ~3 kcal/mol, regardless of the complementary base .

Interaction with DNA Repair Enzymes

The stereochemistry of Tg dictates its repair efficiency:

  • hNTH1 Glycosylase : Excises 5R epimers 13× more efficiently than 5S epimers .

  • hNEIL1 Glycosylase : Shows a slight preference (1.5:1) for 5R epimers .

  • DNA Polymerases :

    • Pol η bypasses 5R epimers more efficiently .

    • Pol κ preferentially bypasses 5S epimers .

Structural Impact on DNA

cis-Tg induces significant helical distortion:

  • Base Pairing : Forms a wobble pair with adenine (Tg- A) or a mismatched pair with guanine (Tg- G), disrupting Watson-Crick hydrogen bonding .

  • NOE Interactions : Key NOEs (e.g., Tg H6 → G H8) confirm stacking disruptions and sugar repuckering .

  • Sugar Conformation : The deoxyribose adopts a β-configuration (C2′-endo puckering), unlike canonical B-DNA .

Photoinduced Reactions and Ring Opening

UV irradiation induces ring-opening reactions:

  • Primary Products : Include N-carbamoyl-3-amino-2-methylacrylamide (IIIa ) .

  • Thermal/Acidic Conditions :

    • Heating IIIa yields thymine (Thy) as the final product .

    • Storage at 4°C generates cis- and trans-6-hydroxy-5,6-dihydrothymine hydrates (Ia , IIa ) .

  • Buffer Catalysis : Phosphate buffer (pH 7) accelerates hydrate formation via proton transfer mechanisms .

Thermal Stability and Decomposition

  • Melting Behavior : Tg lesions reduce duplex stability (ΔTm=13C\Delta T_m = -13^\circ \text{C}) and increase free energy (ΔG=+3kcal/mol\Delta G = +3 \, \text{kcal/mol}) .

  • Decomposition Pathways :

    • Hydrate Formation : Dominates under mild conditions (4°C, pH 7) .

    • Cross-Link Breakdown : In cellular environments, Tg-protein cross-links decompose into apyrimidinic DNA sites and lysine-bound thymine hydrates .

Crystallographic and Conformational Data

  • Pyrimidine Ring Puckering : Cremer-Pople parameters (Q=0.48A˚,θ=62Q = 0.48 \, \text{Å}, \theta = 62^\circ) indicate a half-chair conformation .

  • Glycosidic Bond : Anti-conformation (χ=111.6\chi = -111.6^\circ) minimizes steric clashes .

Scientific Research Applications

DNA Damage and Repair Studies

Cis-5,6-Dihydroxythymine serves as a model compound for studying DNA damage and repair processes. Its incorporation into DNA can block replication and transcription due to structural distortion, making it an essential focus in understanding how cells respond to oxidative stress.

Cancer Research

Given that ionizing radiation used in cancer therapies can produce this compound, researchers study its effects to comprehend how radiation impacts DNA integrity and cellular responses. The compound's mutagenic potential is particularly relevant in evaluating cancer risk associated with radiation exposure.

Oxidative Stress Marker

The presence of this compound in DNA is utilized as a biomarker for oxidative stress. By measuring its levels, researchers can assess the extent of oxidative damage in various biological systems.

Interaction with DNA Repair Enzymes

Studies have shown that specific glycosylases recognize and excise this compound from damaged DNA strands. For instance, human thymine glycol N-glycosylase effectively removes this compound from oxidized DNA substrates, highlighting its role in DNA repair pathways.

Table 2: Comparison with Similar Compounds

CompoundKey CharacteristicsImpact on DNA Replication
This compoundHydroxylated thymine derivative; strong replication blockSignificant disruption
5-Hydroxy-5,6-DihydrothymidineHydroxylated derivative; less pronounced blockageModerate disruption
5,6-DihydrothymineReduced double bond; minimal impact on replicationMinor disruption

Case Study 1: Radiation-Induced Damage

Research has demonstrated that exposure to ionizing radiation leads to the formation of this compound as a primary product of thymine degradation. High-performance liquid chromatography-mass spectrometry techniques have been employed to quantify these products in cellular models. The findings indicate a direct correlation between radiation dose and levels of this compound in cellular DNA .

Case Study 2: Enzymatic Excision Mechanisms

A study investigated the substrate specificity of Escherichia coli repair enzymes on oligonucleotides containing this compound. Results showed that endonuclease III exhibited a preference for excising this compound over other modified bases like thymine glycol and 5-hydroxycytosine . This highlights the importance of this compound as a target for DNA repair mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thymine Glycol Diastereoisomers

The cis-5,6-dihydroxythymine exists as two diastereoisomers: (+)-cis-(5S,6R) and (−)-cis-(5R,6S). X-ray crystallography reveals that the (+)-cis-(5S,6R) isomer adopts a non-planar conformation with a puckered thymine ring (space group P21, β = 112.6°), while theoretical studies highlight differences in electronic properties between diastereoisomers, such as bond lengths (C5–O5 = 1.43 Å vs. C6–O6 = 1.39 Å) and conformational stability . In contrast, trans-5,6-dihydroxythymine exhibits a planar structure with distinct hydrogen-bonding patterns, leading to altered repair kinetics in biological systems.

Hydroperoxide Derivatives

  • 5-Hydroperoxymethyl uracil: Synthesized enzymatically from linoleic acid via soybean lipoxygenase, this compound lacks the dihydroxy configuration but shares susceptibility to radical-mediated degradation.
  • cis-5,6-Dihydro-6-hydroperoxy-5-hydroxythymine : A precursor to this compound, this hydroperoxide derivative is synthesized from cis-TG. It is less stable than the diol form and prone to decomposition under thermal or photolytic conditions .

Conformational Stability

This compound exhibits greater conformational rigidity compared to flexible analogs like 2,5-TB oxathiane derivatives. For example, pentamethyl-1,3-oxathianes adopt non-chair conformers with energy minima 8.0 kJ/mol lower than chair forms, whereas this compound’s puckered ring minimizes steric strain, enhancing stability in aqueous environments .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) studies on cis-5,6-disubstituted norbornenes (structurally analogous to thymine glycol) demonstrate that substituent inductive effects linearly correlate with proton chemical shifts. For instance, H7a and H7s protons in exo,cis-5,6-diacetoxynorbornene exhibit downfield shifts proportional to the Taft substituent constant (σ*), a trend also observed in this compound derivatives .

Data Tables

Table 1: Structural Parameters of this compound vs. Analogs

Compound Configuration Key Structural Features Source
This compound cis-(5S,6R) Puckered ring (β = 112.6°), C5–O5 = 1.43 Å
trans-5,6-Dihydroxythymine trans Planar ring, altered H-bonding
5-Hydroperoxymethyl uracil - Linear hydroperoxide chain, no diol

Table 3: Conformational Energy Differences

Compound Conformer Energy (kJ/mol) Population (%)
2,5-TB oxathiane Non-chair 0.0 (reference) >95%
This compound Puckered ring N/A >99%

Research Findings and Implications

  • Biological Relevance : this compound is a biomarker of oxidative stress, with elevated levels observed in aging tissues and radiation-exposed cells .
  • Repair Mechanisms : The cis isomer is repaired 2–3 times slower than trans isomers due to steric hindrance in enzyme binding pockets .
  • Analytical Detection: TLC and HPLC remain gold-standard methods for quantifying this compound, with Rf values varying by solvent system (e.g., 0.45 in butanol/acetic acid/water) .

Q & A

Basic Research Questions

Q. How is cis-5,6-Dihydroxythymine synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves hydroxylation of thymine under oxidative conditions (e.g., UV irradiation or chemical oxidants like hydrogen peroxide). Characterization employs techniques such as:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment, with R-values compared to reference standards in systems like silica gel or reverse-phase columns .
  • UV/Vis Spectroscopy to confirm λmax absorption peaks, often around 221 nm for hydroxylated thymine derivatives .
  • Mass Spectrometry (MS) and NMR to verify molecular weight (e.g., C₅H₈N₂O₄) and structural isomerism (e.g., distinguishing cis vs. trans diastereomers) .

Q. What experimental approaches are used to detect cis-5,6-Dihydroxythymine in oxidative DNA damage studies?

  • Methodological Answer : Detection methods include:

  • Enzymatic Digestion : Use of glycosylases (e.g., MvNei1) to excise lesions, followed by LC-MS/MS to quantify the released cis-5,6-Dihydroxythymine .
  • Immunoassays : Antibodies specific to thymine glycol (a synonym) in ELISA or immunofluorescence assays .
  • Chromatographic Separation : Comparison of retention times in systems like paper chromatography or TLC against known standards (Table 2 in ).

Advanced Research Questions

Q. How do structural variations in cis-5,6-Dihydroxythymine influence its repair mechanisms by DNA glycosylases?

  • Methodological Answer :

  • Kinetic Assays : Measure enzyme activity (e.g., kcat/Km) using purified glycosylases (e.g., MvNei1) and oligonucleotides containing site-specific lesions. Competitive inhibition studies with 5-hydroxyuracil or 8-oxoguanine can clarify substrate specificity .
  • Crystallography : X-ray structures of enzyme-lesion complexes reveal hydrogen-bonding interactions and steric effects critical for recognition .
  • Computational Modeling : Molecular dynamics simulations predict lesion flexibility and enzyme binding efficiency .

Q. What experimental strategies resolve contradictions in reported oxidative damage yields for cis-5,6-Dihydroxythymine?

  • Methodological Answer :

  • Standardization of Lesion Positioning : Discrepancies often arise from lesion placement within oligonucleotides (e.g., central vs. terminal positions). Use of uniformly labeled DNA templates ensures reproducibility .
  • Quantitative Dose-Response Curves : Correlate oxidant concentration (e.g., H₂O₂ or γ-irradiation) with lesion formation rates using LC-MS/MS .
  • Inter-laboratory Validation : Cross-referencing data with independent studies using identical chromatographic systems (e.g., silica gel vs. cellulose) to rule out methodological bias .

Q. How can researchers design experiments to study the mutagenic potential of cis-5,6-Dihydroxythymine in cellular models?

  • Methodological Answer :

  • Plasmid-Based Assays : Introduce lesion-containing vectors into repair-deficient cell lines (e.g., E. coli Nth/Nfo mutants) and quantify mutation frequencies via sequencing .
  • CRISPR-Cas9 Knockout Models : Generate cells lacking specific repair enzymes (e.g., OGG1 or NEIL1) to isolate the role of cis-5,6-Dihydroxythymine in replication errors .
  • Single-Molecule Imaging : Use fluorescent probes (e.g., Cy3/Cy5) to track lesion bypass by DNA polymerases in real time .
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Data Analysis and Interpretation

Q. How should researchers address variability in chromatographic R-values for cis-5,6-Dihydroxythymine across studies?

  • Methodological Answer :

  • System-Specific Calibration : Report R-values relative to internal standards (e.g., thymine or uracil) and specify solvent systems (e.g., butanol:acetic acid:water or methanol:ammonia) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Table 2 in ) to identify trends in mobility under varying pH or temperature conditions.

Q. What statistical approaches are recommended for analyzing dose-dependent cis-5,6-Dihydroxythymine formation?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Michaelis-Menten equations to model saturation kinetics .
  • ANOVA with Post-Hoc Tests : Compare lesion yields across experimental groups (e.g., oxidant type, concentration) while controlling for batch effects .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing cis-5,6-Dihydroxythymine?

  • Methodological Answer :

  • Detailed Protocol Sharing : Document reaction conditions (e.g., solvent, temperature, catalyst) and purity thresholds (e.g., ≥98% by HPLC) in supplemental materials .
  • Open Data Repositories : Deposit raw chromatograms and spectral data in platforms like Zenodo or Figshare for independent verification .

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